![molecular formula C11H18N4 B6632056 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile](/img/structure/B6632056.png)
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile, also known as EPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile exerts its pharmacological effects through various mechanisms, depending on the disease being targeted. In cancer research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been found to induce apoptosis, inhibit angiogenesis, and disrupt the cell cycle. In Alzheimer's disease research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been shown to prevent the formation of toxic oligomers of amyloid-beta peptides. In Parkinson's disease research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been found to reduce oxidative stress and inflammation in dopaminergic neurons.
Biochemical and Physiological Effects:
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, the reduction of oxidative stress, and the modulation of inflammation. These effects are mediated through the interaction of 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile with various cellular targets, including enzymes, receptors, and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its limited solubility in aqueous media and its potential instability under certain conditions.
Orientations Futures
There are several future directions for research on 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile, including the development of more efficient synthesis methods, the identification of new cellular targets, and the evaluation of its pharmacokinetic and pharmacodynamic properties. Additionally, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile could be further explored for its potential applications in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile can be achieved through a multi-step process involving the reaction of 2-ethyl-3-hydroxypyrazine with chloroacetonitrile, followed by the reaction with sodium hydride and ethyl bromoacetate. The resulting intermediate is then reacted with methylamine, leading to the formation of 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile.
Applications De Recherche Scientifique
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been found to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In Alzheimer's disease research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the pathogenesis of the disease. In Parkinson's disease research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been found to protect dopaminergic neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
3-[(2-ethylpyrazol-3-yl)methylamino]pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-10(5-7-12)13-9-11-6-8-14-15(11)4-2/h6,8,10,13H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSFTMLBBMPUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NCC1=CC=NN1CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.